molecular formula C8H19OP B14654913 Dibutylphosphinous Acid CAS No. 50602-70-5

Dibutylphosphinous Acid

Cat. No.: B14654913
CAS No.: 50602-70-5
M. Wt: 162.21 g/mol
InChI Key: FOSKLGIMCJXUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutylphosphinous Acid is an organophosphorus compound with the chemical formula C8H19O2P It is characterized by the presence of a phosphorus atom bonded to two butyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylphosphinous Acid can be synthesized through the reaction of dibutylphosphine with an oxidizing agent. One common method involves the oxidation of dibutylphosphine using hydrogen peroxide or oxygen in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutylphosphinous Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dibutylphosphinic acid.

    Reduction: Reduction reactions can convert it back to dibutylphosphine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents.

Major Products Formed

    Oxidation: Dibutylphosphinic acid.

    Reduction: Dibutylphosphine.

    Substitution: Various substituted phosphinous acids depending on the reagents used.

Scientific Research Applications

Dibutylphosphinous Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Dibutylphosphinous Acid involves its ability to interact with various molecular targets, including enzymes and receptors. It can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dibutylphosphinic Acid: Similar in structure but with an additional oxygen atom.

    Dibutylphosphine: The reduced form of Dibutylphosphinous Acid.

    Dibutylphosphonate: Contains a different functional group (phosphonate) but shares the dibutylphosphorus core.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in various chemical processes.

Properties

CAS No.

50602-70-5

Molecular Formula

C8H19OP

Molecular Weight

162.21 g/mol

IUPAC Name

dibutylphosphinous acid

InChI

InChI=1S/C8H19OP/c1-3-5-7-10(9)8-6-4-2/h9H,3-8H2,1-2H3

InChI Key

FOSKLGIMCJXUFR-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.